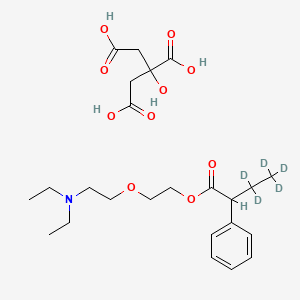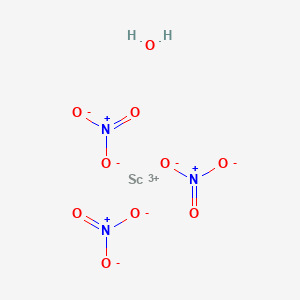
Acrylamide-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acrylamide-d5 is a deuterated form of acrylamide, where five hydrogen atoms are replaced by deuterium. This isotopic labeling makes it particularly useful in various scientific research applications, especially in studies involving mass spectrometry. Acrylamide itself is a vinyl-substituted primary amide, known for its applications in polymer synthesis and its presence as a contaminant in certain thermally processed foods .
準備方法
Synthetic Routes and Reaction Conditions: Acrylamide-d5 can be synthesized through the deuteration of acrylamide. The process typically involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. One common method is the reaction of acrylonitrile with deuterium oxide (D2O) under specific conditions to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle isotopic exchanges efficiently. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions: Acrylamide-d5 undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyacrylamide, which is widely used in water treatment and as a flocculant.
Addition Reactions: The double bond in this compound can participate in addition reactions with various nucleophiles.
Oxidation and Reduction: this compound can undergo oxidation to form acrylic acid derivatives and reduction to form amines.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or ultraviolet light.
Addition Reactions: Catalyzed by acids or bases.
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Often uses reducing agents like lithium aluminum hydride.
Major Products:
Polyacrylamide: From polymerization.
Acrylic Acid Derivatives: From oxidation.
Amines: From reduction.
科学的研究の応用
Acrylamide-d5 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Mass Spectrometry: Used as an internal standard to quantify acrylamide in various samples.
Biological Studies: Helps in tracing metabolic pathways and studying protein interactions.
Medical Research: Investigates the effects of acrylamide exposure and its potential health risks.
Industrial Applications: Used in the synthesis of deuterated polymers for specialized applications.
作用機序
Acrylamide-d5 exerts its effects primarily through its electrophilic nature. It can form adducts with nucleophilic sites in proteins and DNA, leading to various biological effects. The compound is known to induce oxidative stress, neurotoxicity, and carcinogenicity through these interactions. The molecular targets include sulfhydryl groups in proteins and nucleophilic sites in DNA .
類似化合物との比較
Acrylamide: The non-deuterated form, widely studied for its toxicological effects.
Methacrylamide: Similar structure but with a methyl group, leading to different reactivity.
N,N’-Methylenebisacrylamide: Used in polymer cross-linking
Uniqueness of Acrylamide-d5: The primary uniqueness of this compound lies in its isotopic labeling, which makes it invaluable for precise analytical applications. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification and tracing in complex biological and chemical systems .
特性
IUPAC Name |
N,N,2,3,3-pentadeuterioprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1D2,2D/hD2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPVXLWXLXDGHG-LUPFFDCSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)N([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108152-65-4 |
Source


|
| Record name | 108152-65-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Diethyl-d10)aminoethoxy]ethanol](/img/structure/B564740.png)



![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)
![5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione](/img/structure/B564746.png)
![6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester](/img/structure/B564747.png)
![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)



